erythro-2-(p-(alpha,beta-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine
Description
Erythro-2-(p-(alpha,beta-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine is a synthetic amine derivative characterized by a phenoxyethylamine backbone with a p-methoxyphenethyl substituent containing alpha (α) and beta (β) dimethyl groups. The erythro stereochemistry denotes a specific spatial arrangement of substituents, which may influence its biological activity and receptor binding .
Properties
CAS No. |
15515-43-2 |
|---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)butan-2-yl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO2/c1-16(18-6-10-20(23-5)11-7-18)17(2)19-8-12-21(13-9-19)24-15-14-22(3)4/h6-13,16-17H,14-15H2,1-5H3 |
InChI Key |
NZSYDZSDQNSIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)C2=CC=C(C=C2)OCCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Tamoxifen ((Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine)
- Key Structural Features: Phenoxyethylamine backbone with a diphenylbutenyl substituent. (Z)-isomer configuration .
- Differences :
- Pharmacological Implications :
Raloxifene ([6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone)
- Key Structural Features :
- Benzothiophene core with hydroxyl and piperidinylethoxy groups.
- Differences: Raloxifene’s rigid benzothiophene structure contrasts with the flexible phenoxyethylamine backbone of the target compound. The absence of methoxy or dimethyl substitutions in Raloxifene results in distinct ER-binding profiles (e.g., tissue-selective agonism/antagonism) .
p-Methoxy-N,alpha-dimethylphenethylamine Hydrochloride
- Key Structural Features :
- Phenethylamine backbone with p-methoxy and N,α-dimethyl groups.
- Differences: Lacks the phenoxyethylamine linkage and β-dimethyl substitution of the target compound. This compound’s simpler structure may limit its receptor specificity compared to the erythro-configured target molecule .
Data Table: Structural and Pharmacokinetic Comparison
*Estimated based on structural analogy.
Research Findings and Mechanistic Insights
- Tamoxifen: Binds to ERs, inhibiting estrogen-dependent proliferation in breast tissue . Its diphenylbutenyl group stabilizes the ligand-receptor complex, enabling long-term antagonism . Clinical use expanded to melanoma in cases with ER-positive tumors, though efficacy is site-dependent (e.g., higher response in soft tissue vs. visceral metastases) .
Target Compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
